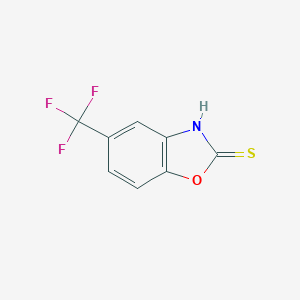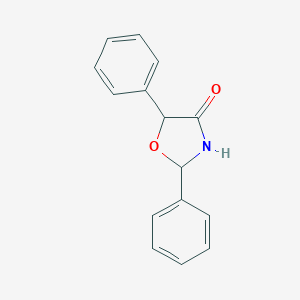
4-Oxazolidinone, 2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolidinone, 2,5-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxazolidinone, which is a class of organic compounds that contain a five-membered ring with an oxygen and nitrogen atom. In
Mecanismo De Acción
The mechanism of action of 4-Oxazolidinone, 2,5-diphenyl- is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of functional ribosomes, thereby inhibiting bacterial growth.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial and antitumor activity, 4-Oxazolidinone, 2,5-diphenyl- has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Oxazolidinone, 2,5-diphenyl- in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing against a wide range of bacteria. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Oxazolidinone, 2,5-diphenyl-. One area of interest is in the development of new analogs with improved antimicrobial and antitumor activity. Another potential direction is in the study of the compound's mechanism of action, which may lead to the development of new antibiotics with novel mechanisms of action. Additionally, the antioxidant and anti-inflammatory properties of 4-Oxazolidinone, 2,5-diphenyl- may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Oxazolidinone, 2,5-diphenyl- is a promising compound with potential applications in various fields of scientific research. Its antimicrobial and antitumor activity, as well as its antioxidant and anti-inflammatory properties, make it a valuable compound for further study. As research in this area continues, it is likely that new analogs and applications for this compound will emerge, leading to new discoveries and advancements in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-Oxazolidinone, 2,5-diphenyl- can be achieved through several methods. One of the most common methods is the reaction between 2,5-diphenyl-1,3,4-oxadiazole and chloroacetyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good to excellent yields.
Aplicaciones Científicas De Investigación
4-Oxazolidinone, 2,5-diphenyl- has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antitumor activity against several cancer cell lines.
Propiedades
Número CAS |
10321-42-3 |
|---|---|
Nombre del producto |
4-Oxazolidinone, 2,5-diphenyl- |
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2,5-diphenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) |
Clave InChI |
BWELSCBCCXPLSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |
Otros números CAS |
10321-42-3 |
Sinónimos |
2,5-Diphenyloxazolidin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
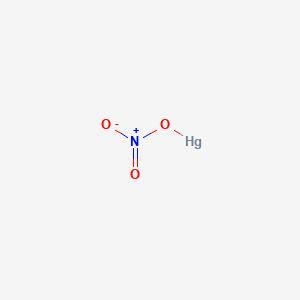

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
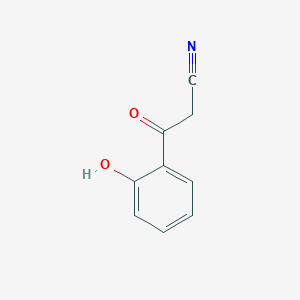
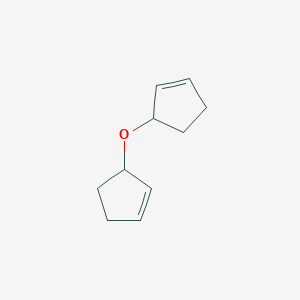
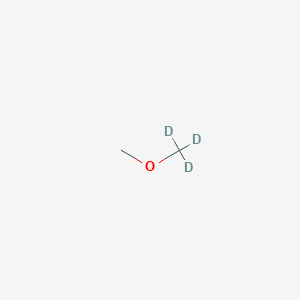
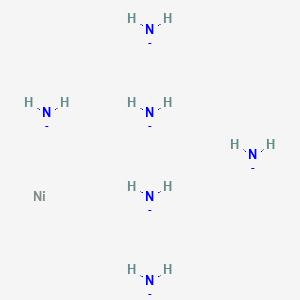
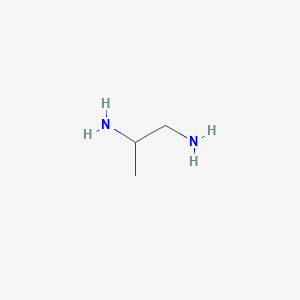
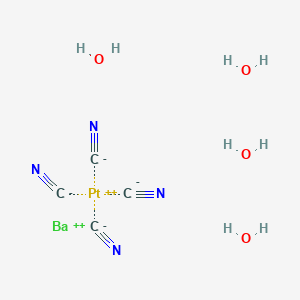
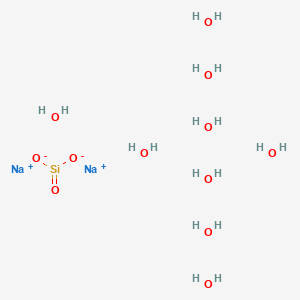
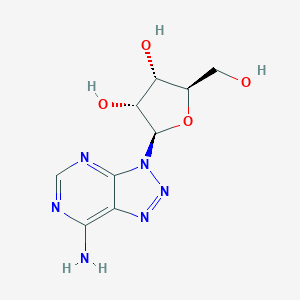
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
